![molecular formula C15H22N4OS B5665643 N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)
N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide
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Overview
Description
Synthesis Analysis
- The synthesis of similar compounds involves complex processes often starting from key intermediates like 3-oxo-N-(pyrimidin-2-yl)butanamide to form derivatives of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole (Farag, Kheder, & Mabkhot, 2009).
Molecular Structure Analysis
- Studies on similar molecules indicate that these compounds can exhibit planar structures with certain substituent groups oriented perpendicular to the main plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
- Similar molecules like 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides show significant chemical activity, such as inhibitory effects in biological assays (Nitta et al., 2008).
Physical Properties Analysis
- These compounds often form crystalline structures suitable for single-crystal diffraction studies, indicating a degree of stability and uniformity in their physical form (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
- The chemical properties of such molecules can vary significantly based on their substituent groups and structural conformation, as observed in different derivatives of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole (Farag, Kheder, & Mabkhot, 2009).
properties
IUPAC Name |
N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-5-13(19-8-6-7-16-19)15(20)18(4)9-12-10-21-14(17-12)11(2)3/h6-8,10-11,13H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNDOWZLBWSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CSC(=N1)C(C)C)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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